

Physicochemical Properties of 4,6-Dichloro-3-methylpyridazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichloro-3-methylpyridazine

Cat. No.: B570256

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4,6-Dichloro-3-methylpyridazine**. The information herein is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate or building block in the synthesis of novel therapeutic agents and other complex molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides logical workflows to facilitate its practical application in a laboratory setting.

Core Physicochemical Data

The fundamental physicochemical properties of **4,6-Dichloro-3-methylpyridazine** are summarized in the table below for quick reference and comparison.

Property	Value	Source(s)
IUPAC Name	4,6-dichloro-3-methylpyridazine	[1]
CAS Number	68240-43-7	[1]
Molecular Formula	C ₅ H ₄ Cl ₂ N ₂	[1] [2]
Molecular Weight	163.00 g/mol	[2] [3]
Appearance	White to yellow crystalline powder	[1]
Purity	≥97%	[1] [2]
Melting Point	86-88 °C	[2]
Boiling Point	149-151 °C at 21 mmHg	[2]
Solubility	Specific quantitative data is not readily available in the cited literature. A general protocol for determination is provided below.	
pKa	An experimental pKa value is not readily available in the cited literature. Pyridazine itself is weakly basic.	

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural confirmation and purity assessment of **4,6-Dichloro-3-methylpyridazine**.

- ¹H NMR (CDCl₃, 200 MHz):

- δ 7.41 (q, J = 0.9 Hz, 1H)
- δ 2.42 (d, J = 1.0 Hz, 3H)

- ^{13}C NMR (CDCl_3 , 50 MHz):
 - δ 157.3 (C-3)
 - δ 155.6 (C-6)
 - δ 140.7 (C-4)
 - δ 130.1 (C-5)
 - δ 19.2 (CH_3)
- Infrared (IR) Spectrum (KBr Pellet, cm^{-1}):
 - Key peaks at 3054, 1567, 1434, 1351, 1326, 1145, 1121, 914, 720.
- Mass Spectrum (MS) (Electron Ionization - EI):
 - m/z : 162 [M^+]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4,6-Dichloro-3-methylpyridazine** are provided below.

Synthesis of 4,6-Dichloro-3-methylpyridazine

This protocol is adapted from established synthetic procedures.

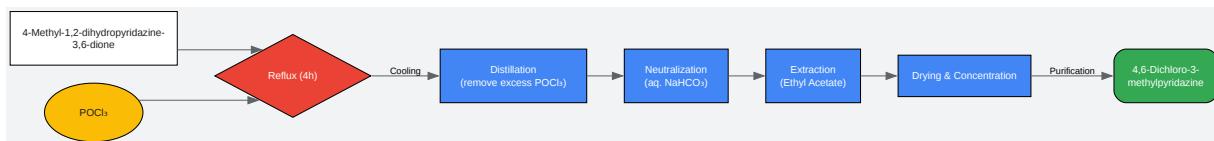
- Reaction Setup: Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in phosphoryl chloride (POCl_3) (10.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
- Heating: Stir the suspension at room temperature, then heat the mixture to a gentle reflux. Maintain reflux for approximately 4 hours, or until the reaction mixture becomes a clear, homogeneous solution.
- Removal of Excess Reagent: After cooling the reaction to room temperature, remove the excess phosphoryl chloride by distillation under reduced pressure.

- **Work-up:** Carefully and slowly add the resulting viscous oil dropwise to an ice-cooled saturated sodium bicarbonate (NaHCO_3) solution with vigorous stirring.
- **Neutralization:** Adjust the pH of the aqueous mixture to ~6 by the portion-wise addition of solid sodium bicarbonate.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x volume of aqueous layer).
- **Washing and Drying:** Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate (MgSO_4).
- **Purification:** Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as a yellow powder. The product can be further purified by recrystallization from a suitable solvent system like petroleum ether/ether.

Physicochemical Property Determination

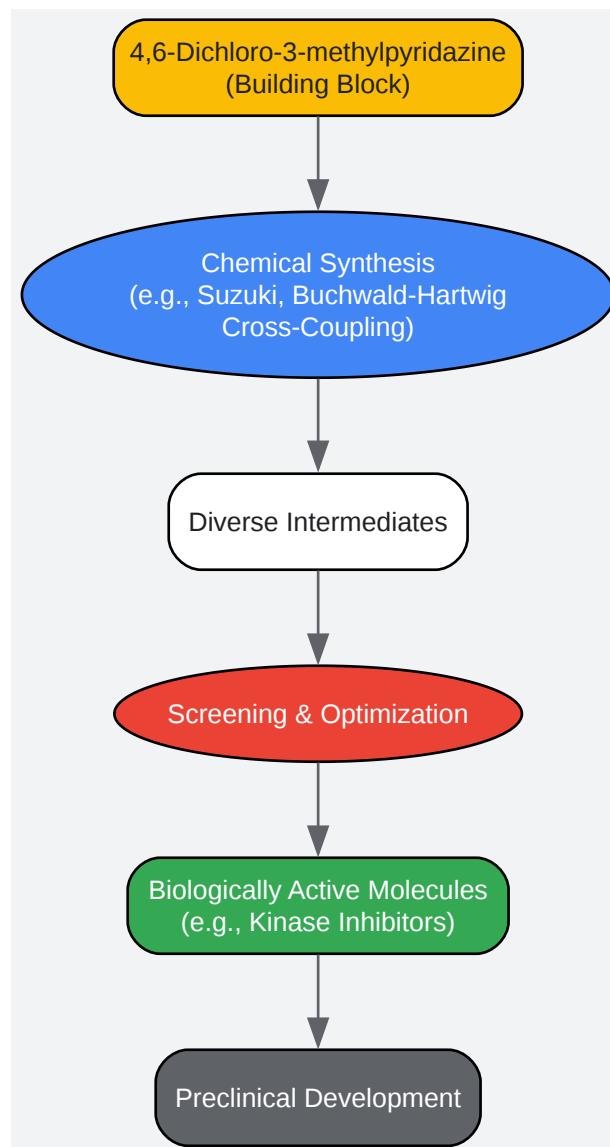
Melting Point Determination (Capillary Method):

- **Sample Preparation:** Place a small amount of the dry, crystalline **4,6-Dichloro-3-methylpyridazine** into a capillary tube and pack the solid to a height of 1-2 mm.
- **Apparatus Setup:** Attach the capillary tube to a thermometer or place it in the designated slot of a melting point apparatus.
- **Heating:** Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
- **Observation:** Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.


Solubility Determination (General Protocol):

- **Solvent Selection:** Choose a range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, ethyl acetate, tetrahydrofuran).

- Sample Preparation: To a series of vials, add a known mass (e.g., 10 mg) of **4,6-Dichloro-3-methylpyridazine**.
- Titration: Add a selected solvent to each vial in small, measured increments (e.g., 0.1 mL) at a constant, recorded temperature.
- Observation: After each addition, vigorously shake or vortex the vial and observe for complete dissolution.
- Quantification: The solubility is reached when the solid completely dissolves. The solubility can then be expressed in terms of mg/mL or mol/L. This process can be repeated at different temperatures to build a solubility profile.


Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key experimental and logical workflows involving **4,6-Dichloro-3-methylpyridazine**.

[Click to download full resolution via product page](#)

Synthesis workflow for **4,6-Dichloro-3-methylpyridazine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,6-dichloro-3-methyl-pyridazine 97% | CAS: 68240-43-7 | AChemBlock [achemblock.com]
- 2. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 [sigmaaldrich.com]

- 3, 3,6-二氯-4-甲基哒嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Physicochemical Properties of 4,6-Dichloro-3-methylpyridazine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b570256#physicochemical-properties-of-4-6-dichloro-3-methylpyridazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com